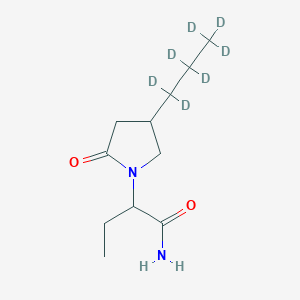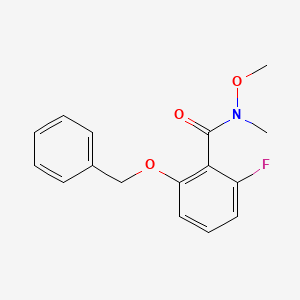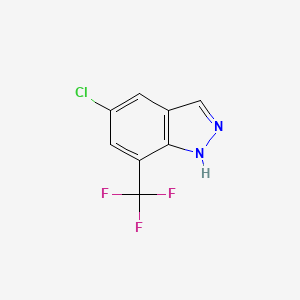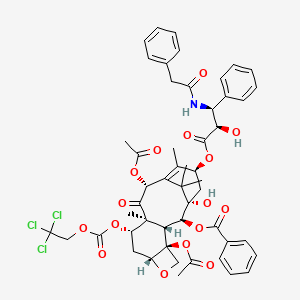
Taxol F Trichloroethyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxol F Trichloroethyl Chloroformate is an intermediate compound used in the synthesis of Taxol F, which is an impurity of Paclitaxel. Paclitaxel is a well-known antineoplastic agent used in the treatment of various cancers, including lung, ovarian, breast cancer, head and neck cancer, and advanced forms of Kaposi’s sarcoma. This compound plays a crucial role in the study of the structure and function of microtubules into tubulin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Taxol F Trichloroethyl Chloroformate is synthesized through the acylation of baccatin III with 2,2,2-trichloroethyl chloroformate in the presence of pyridine . This reaction yields the chloroformate, which is then further acylated with cinnamic acid using oxalyl chloride . The reaction conditions are typically mild, and the process is carried out at room temperature.
Industrial Production Methods: The industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Taxol F Trichloroethyl Chloroformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Taxol F Trichloroethyl Chloroformate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines, thiols, and alcohols.
Biology: The compound is used in the study of microtubule dynamics and the structure of tubulin.
Medicine: It plays a role in the development of antineoplastic agents like Paclitaxel, which are used in cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Taxol F Trichloroethyl Chloroformate exerts its effects by acting as a protecting group for various functional groups in organic synthesis. The trichloroethyl chloroformate group is introduced to protect amines, thiols, and alcohols during chemical reactions . The mechanism involves the formation of a stable carbamate or carbonate linkage, which can be selectively cleaved under specific conditions, such as the presence of zinc in acetic acid .
Comparación Con Compuestos Similares
2,2,2-Trichloroethoxycarbonyl Chloride: Used for similar purposes in organic synthesis as a protecting group.
Diphosgene: Another chloroformate used in organic synthesis, but with different reactivity and applications.
Uniqueness: Taxol F Trichloroethyl Chloroformate is unique due to its specific role in the synthesis of Taxol F and its application in the study of microtubule dynamics. Its ability to act as a protecting group for multiple functional groups makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C51H54Cl3NO16 |
|---|---|
Peso molecular |
1043.3 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H54Cl3NO16/c1-27-33(68-45(62)39(59)38(31-18-12-8-13-19-31)55-36(58)22-30-16-10-7-11-17-30)24-50(64)43(70-44(61)32-20-14-9-15-21-32)41-48(6,42(60)40(67-28(2)56)37(27)47(50,4)5)34(69-46(63)66-26-51(52,53)54)23-35-49(41,25-65-35)71-29(3)57/h7-21,33-35,38-41,43,59,64H,22-26H2,1-6H3,(H,55,58)/t33-,34-,35+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
Clave InChI |
DNVKDPDGQPTVJO-MJZMOBIKSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


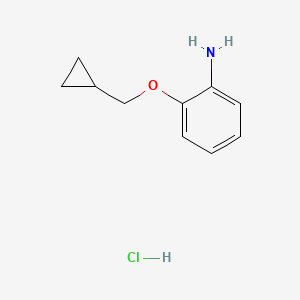
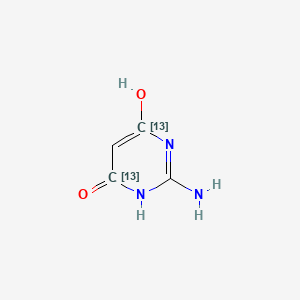
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
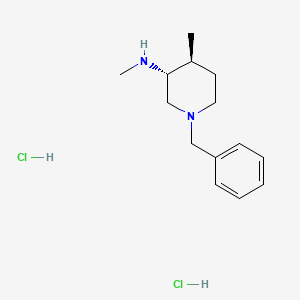


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
